Dihydro-dids
Overview
Description
Dihydro-4,4’-diisothiocyanostilbene-2,2’-disulfonic acid, commonly referred to as Dihydro-dids, is a synthetic compound known for its role as a chloride channel blocker. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound has been extensively studied for its inhibitory effects on intracellular chloride channels and its potential therapeutic applications in various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-dids is synthesized through a series of chemical reactions involving the introduction of isothiocyanate groups to a stilbene backbone. The synthesis typically involves the following steps:
Preparation of the Stilbene Backbone: The stilbene backbone is synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure.
Introduction of Isothiocyanate Groups: The stilbene backbone is then reacted with thiophosgene to introduce isothiocyanate groups at the 4 and 4’ positions.
Sulfonation: The final step involves the sulfonation of the stilbene structure to introduce sulfonic acid groups at the 2 and 2’ positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Dihydro-dids undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Dihydro-dids has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a tool to study chloride channel function.
Biology: Employed in studies of cellular ion transport and apoptosis.
Industry: Utilized in the development of new chemical compounds and materials with specific properties.
Mechanism of Action
Dihydro-dids exerts its effects primarily through the inhibition of chloride channels. It decreases the channel open probability in a concentration-dependent manner, affecting the chloride selective filter, pore permeability, and gating mechanism of the channels . Additionally, this compound has been shown to inhibit caspase activity, suggesting a role in the apoptotic pathway . The compound interacts with molecular targets such as the voltage-dependent anion channel and caspases, contributing to its antiapoptotic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(phenylpropylamino)-benzoate (NPPB): Another chloride channel blocker with similar inhibitory effects on chloride channels.
Uniqueness of Dihydro-dids
This compound is unique in its dual role as a chloride channel blocker and a caspase inhibitor. This dual functionality makes it a valuable tool in both basic research and potential therapeutic applications. Its ability to inhibit apoptosis through multiple pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGKYURDYTXCAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210444 | |
Record name | Dihydro-dids | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61481-03-6 | |
Record name | 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61481-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-dids | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061481036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydro-dids | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.